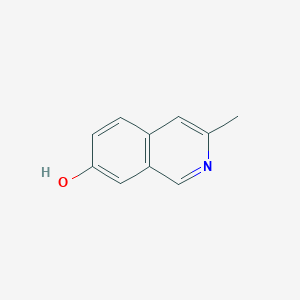

3-Methylisoquinolin-7-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylisoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-4-8-2-3-10(12)5-9(8)6-11-7/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFGJQKHZPXWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70490691 | |

| Record name | 3-Methylisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70490691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63485-73-4 | |

| Record name | 3-Methylisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70490691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylisoquinolin-7-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Methylisoquinolin-7-ol. As a member of the pharmacologically significant isoquinoline family, this compound presents an intriguing scaffold for further investigation in medicinal chemistry and materials science. This document consolidates available data on related structures and provides expert insights into its reactivity, spectroscopic characteristics, and prospective utility. By offering detailed theoretical and practical perspectives, this guide aims to be an essential resource for researchers engaged in the exploration of novel isoquinoline derivatives.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged heterocyclic motif prevalent in a vast array of natural products and synthetic compounds that exhibit significant biological activities.[1] From the potent analgesic properties of morphine to the vasodilatory effects of papaverine, isoquinoline alkaloids have long been a cornerstone of pharmacology.[1] The functionalization of the isoquinoline core allows for the fine-tuning of its physicochemical and biological properties, leading to the development of novel therapeutic agents in oncology, neurology, and infectious diseases.[2] this compound, a less-explored derivative, combines the key structural features of a methyl group at the 3-position and a hydroxyl group at the 7-position, offering unique opportunities for chemical modification and biological interaction. This guide will delve into the core chemical characteristics of this promising molecule.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic compound with the molecular formula C₁₀H₉NO and a molecular weight of 159.18 g/mol . The structure features a pyridine ring fused to a benzene ring, with a methyl substituent at the C-3 position and a hydroxyl group at the C-7 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Predicted |

| CAS Number | 63485-73-4 | [Vendor Information] |

| Molecular Formula | C₁₀H₉NO | [Vendor Information] |

| Molecular Weight | 159.18 g/mol | [Calculated] |

| Melting Point | 252-255 °C | [Vendor Information] |

| Boiling Point | 330 °C | [Vendor Information] |

| Density | 1.210 g/cm³ | [Vendor Information] |

| pKa (most acidic) | ~9.0 (phenolic hydroxyl) | Predicted |

| pKa (most basic) | ~5.0 (isoquinoline nitrogen) | Predicted |

| LogP | ~1.8 | Predicted |

| Hydrogen Bond Donors | 1 | [Calculated] |

| Hydrogen Bond Acceptors | 2 | [Calculated] |

Solubility Profile

While experimental data for this compound is scarce, its solubility can be inferred from its structure. The presence of the polar hydroxyl group suggests a higher affinity for polar solvents compared to its non-hydroxylated counterpart, 3-methylisoquinoline. It is predicted to be sparingly soluble in water and soluble in polar organic solvents such as ethanol, methanol, and DMSO. The phenolic hydroxyl group allows for salt formation with bases, which would significantly increase its aqueous solubility.

Synthesis of this compound: A Proposed Route

Proposed Experimental Protocol: A Bischler-Napieralski Approach

This protocol outlines a plausible multi-step synthesis.

Step 1: Synthesis of N-(1-(3-methoxyphenyl)ethyl)acetamide

-

To a solution of 1-(m-methoxyphenyl)ethan-1-one in methanol, add ammonium acetate and sodium cyanoborohydride.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

To the crude amine, add acetic anhydride and pyridine.

-

Stir the mixture at room temperature for 2 hours.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer and concentrate to yield the desired amide.

Step 2: Cyclization to 3-Methyl-7-methoxyisoquinoline

-

To a solution of N-(1-(3-methoxyphenyl)ethyl)acetamide in anhydrous toluene, add phosphorus pentoxide.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and carefully quench with ice-water.

-

Basify the aqueous layer with a concentrated sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Demethylation to this compound

-

Dissolve 3-Methyl-7-methoxyisoquinoline in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C and add a solution of boron tribromide in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and adjust the pH to ~8 with a saturated sodium bicarbonate solution.

-

Collect the precipitated solid by filtration, wash with water, and dry to afford this compound.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on the analysis of related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The hydroxyl group's presence will influence the chemical shifts of the protons on the benzene ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OH | ~9.5-10.5 | br s |

| H-1 | ~9.0-9.2 | s |

| H-4 | ~7.8-8.0 | s |

| H-5 | ~7.6-7.8 | d |

| H-6 | ~7.0-7.2 | dd |

| H-8 | ~7.3-7.5 | d |

| -CH₃ | ~2.5-2.7 | s |

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the 10 unique carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating hydroxyl group and the methyl group.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C=O (if in keto-tautomer) | N/A |

| Aromatic C-O | ~155-160 |

| Aromatic C-N | ~150-155 |

| Aromatic C-H | ~110-140 |

| Aromatic Quaternary C | ~120-145 |

| -CH₃ | ~20-25 |

Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 159. The fragmentation pattern will likely involve the loss of a hydrogen atom, a methyl radical, and carbon monoxide.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the O-H, C-H, C=N, and C=C bonds.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3200-3600 | Strong, broad |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch | 2850-2960 | Medium |

| C=N stretch | 1620-1650 | Medium |

| Aromatic C=C stretch | 1450-1600 | Medium to Strong |

| C-O stretch (phenol) | 1200-1260 | Strong |

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the electron-rich phenolic ring and the electron-deficient pyridine ring, as well as the reactivity of the hydroxyl and methyl groups.

Reactions of the Isoquinoline Core

-

Electrophilic Aromatic Substitution: The benzene ring is activated by the hydroxyl group, directing electrophiles primarily to the ortho and para positions (C-6 and C-8). The pyridine ring is generally deactivated towards electrophilic attack.

-

Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly at the C-1 position, especially after N-oxidation.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can undergo a variety of reactions, including:

-

O-Alkylation and O-Acylation: Reaction with alkyl halides or acyl halides in the presence of a base will yield the corresponding ethers and esters.

-

Williamson Ether Synthesis: Formation of an ether by reacting the corresponding phenoxide with an alkyl halide.

-

Electrophilic Substitution on the Ring: The hydroxyl group strongly activates the benzene ring for reactions such as halogenation, nitration, and sulfonation.[7][8]

Reactions of the Methyl Group

The methyl group at the 3-position is relatively unreactive but can undergo oxidation under strong conditions.

Potential Applications in Research and Drug Development

While specific biological activities of this compound have not been extensively reported, the isoquinoline scaffold is a well-established pharmacophore.[1][2][9] Derivatives of isoquinoline have demonstrated a wide range of therapeutic effects, suggesting that this compound could serve as a valuable building block for the synthesis of novel bioactive molecules.

-

Anticancer Agents: Many isoquinoline derivatives exhibit potent anticancer activity.[2] The 3-methyl and 7-hydroxyl groups on this scaffold could be further functionalized to explore interactions with various cancer-related targets.

-

Antimicrobial Agents: The isoquinoline core is present in several natural and synthetic antimicrobial compounds.

-

Neurological Disorders: Tetrahydroisoquinoline derivatives, which can be synthesized from isoquinolines, have shown activity in models of various neurological disorders.[10]

-

Enzyme Inhibitors: The rigid, planar structure of the isoquinoline ring system makes it an attractive scaffold for the design of enzyme inhibitors.

Conclusion

This compound represents a versatile and under-explored chemical entity with significant potential for applications in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic strategy, predicted spectroscopic data, and a discussion of its chemical reactivity. By consolidating this information, we hope to stimulate further research into this promising molecule and facilitate the development of novel compounds with valuable biological and material properties.

References

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. mlsu.ac.in [mlsu.ac.in]

- 8. byjus.com [byjus.com]

- 9. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methylisoquinolin-7-ol: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Modifications to this privileged core have yielded potent therapeutic agents in oncology, neurology, and infectious diseases. This guide provides a comprehensive technical overview of a specific, lesser-explored derivative: 3-Methylisoquinolin-7-ol. While direct experimental data for this compound is not extensively available in public literature, this document outlines a robust framework for its synthesis, characterization, and potential biological evaluation, drawing upon established chemical principles and data from analogous structures. As a Senior Application Scientist, the following content is structured to provide not just protocols, but the scientific rationale behind the proposed methodologies, ensuring a self-validating and insightful guide for researchers in the field.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound featuring an isoquinoline core substituted with a methyl group at the 3-position and a hydroxyl group at the 7-position.[3] This substitution pattern is anticipated to influence its electronic properties, solubility, and potential for biological interactions.

Structural Elucidation

The core of this compound is a bicyclic system where a pyridine ring is fused to a benzene ring. The nitrogen atom in the isoquinoline ring imparts basic properties, while the phenolic hydroxyl group at the 7-position introduces acidic character and a potential site for hydrogen bonding.[4] The methyl group at the 3-position can influence the molecule's steric profile and electronic distribution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 63485-73-4 | [3] |

| Molecular Formula | C₁₀H₉NO | [3] |

| Molecular Weight | 159.19 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | CC1=CC2=CC=C(C=C2C=N1)O | [3] |

| InChI Key | UWFGJQKHZPXWKV-UHFFFAOYSA-N | [3] |

Proposed Synthesis of this compound

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound would start from a commercially available or readily synthesizable substituted benzene derivative.

References

Potential therapeutic uses of 3-Methylisoquinolin-7-ol

An In-Depth Technical Guide to the Therapeutic Potential of 3-Methylisoquinolin-7-ol

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with profound biological activities.[1][2] this compound, a functionalized derivative, represents a promising yet underexplored molecule. While direct pharmacological data on this specific compound is sparse, its structural features—a reactive hydroxyl group for functionalization and a methyl group influencing steric and electronic properties—make it a compelling starting point for drug discovery campaigns.[3] This guide synthesizes information from analogous structures and the broader isoquinoline class to build a prospective analysis of the potential therapeutic applications of this compound, focusing on oncology, infectious diseases, and neuroprotection. We provide detailed theoretical frameworks, proposed mechanisms of action, and actionable experimental protocols to empower researchers to investigate its potential.

The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery

The isoquinoline moiety is a bicyclic aromatic heterocycle that has demonstrated remarkable versatility as a pharmacophore.[2] Nature has utilized this scaffold to produce a vast array of alkaloids with potent physiological effects, from the analgesic properties of morphine to the antimicrobial activity of berberine.[1] This success has inspired medicinal chemists to explore synthetic isoquinoline derivatives, leading to the development of drugs across various therapeutic areas. The rigid structure of the isoquinoline core provides a reliable anchor for orienting functional groups in three-dimensional space, facilitating precise interactions with biological targets.

This compound belongs to this distinguished class of compounds. Its strategic functionalization—a hydroxyl group at the 7-position and a methyl group at the 3-position—offers distinct advantages:

-

7-OH Group: Acts as a hydrogen bond donor/acceptor and provides a key site for derivatization to modulate solubility, metabolic stability, and target binding affinity.

-

3-CH₃ Group: Influences the molecule's electronic profile and can provide beneficial steric interactions within a target's binding pocket, potentially enhancing selectivity.

Synthesis and Physicochemical Characterization

While this compound is commercially available, understanding its synthesis is crucial for analog development. A plausible synthetic approach can be adapted from established isoquinoline syntheses, such as the Pomeranz–Fritsch–Bobbitt reaction.[4]

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is crucial for experimental design.

| Property | Value | Source |

| CAS Number | 63485-73-4 | [3][5] |

| Molecular Formula | C₁₀H₉NO | [3] |

| Molecular Weight | 159.18 g/mol | [3] |

| Melting Point | 252-255 °C | [3] |

| Boiling Point | 330 °C | [3] |

| Density | 1.210 g/cm³ | [3] |

| PSA (Polar Surface Area) | 33.12 Ų | [3] |

Potential Therapeutic Applications: A Prospective Analysis

Based on the extensive pharmacology of related isoquinolines, we propose three primary areas for investigating the therapeutic potential of this compound and its derivatives.

Anticancer Potential

Causality: Numerous isoquinoline derivatives exhibit potent cytotoxic activity against various cancer cell lines.[1] For instance, derivatives of 3-aminoisoquinolin-1(2H)-one have been explored as anticancer agents, often acting through the inhibition of critical signaling pathways that drive cell proliferation and survival.[6] The planar aromatic structure of this compound makes it an ideal candidate for an ATP-competitive inhibitor of protein kinases, a well-established class of oncology targets.

Proposed Mechanism of Action: Kinase Inhibition Many receptor tyrosine kinases (RTKs) are overactive in cancer. The isoquinoline scaffold can be designed to fit into the ATP-binding pocket of these kinases, preventing phosphorylation and downstream signaling.

References

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. 63485-73-4(this compound) | Kuujia.com [kuujia.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 63485-73-4 [amp.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methylisoquinolin-7-ol

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-Methylisoquinolin-7-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. In the absence of a documented natural isolation, this guide details a robust, multi-step synthetic approach based on established chemical principles, primarily the Bischler-Napieralski reaction. Each step of the synthesis is meticulously described, from the preparation of the N-phenethylacetamide precursor to the final demethylation to yield the target molecule. Furthermore, this guide outlines detailed protocols for the purification and in-depth characterization of this compound and its intermediates, utilizing modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Predicted spectral data and expected fragmentation patterns are provided to aid in structural verification. Finally, the potential biological significance and applications of this class of compounds are discussed, drawing upon the known pharmacological activities of related isoquinoline alkaloids. This document is intended to serve as a practical resource for researchers and scientists engaged in the synthesis and exploration of novel isoquinoline derivatives.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a privileged structural motif found in a vast array of natural products, most notably in the isoquinoline alkaloids.[1] These compounds exhibit a remarkable diversity of pharmacological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties.[2] The specific substitution pattern on the isoquinoline ring system dictates the biological activity, making the development of synthetic routes to novel derivatives a critical endeavor in medicinal chemistry. This compound, with its methyl and hydroxyl functionalities, represents an intriguing target for synthesis and biological evaluation. The hydroxyl group, in particular, can serve as a handle for further functionalization or as a key pharmacophoric feature.

This guide presents a scientifically sound, albeit proposed, synthetic route to this compound, designed to be accessible to researchers with a solid background in organic synthesis.

Proposed Synthetic Pathway: A Modified Bischler-Napieralski Approach

The cornerstone of the proposed synthesis is the Bischler-Napieralski reaction, a powerful method for the construction of 3,4-dihydroisoquinolines from β-arylethylamides.[3] The overall synthetic strategy involves four main stages:

-

Amide Formation: Synthesis of the N-(3-methoxyphenethyl)acetamide precursor.

-

Cyclization: Intramolecular cyclization of the amide via the Bischler-Napieralski reaction to form 7-methoxy-1-methyl-3,4-dihydroisoquinoline.

-

Aromatization: Dehydrogenation of the dihydroisoquinoline to the corresponding isoquinoline.

-

Demethylation: Cleavage of the methoxy ether to yield the final product, this compound.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of N-(3-methoxyphenethyl)acetamide

The initial step involves the acylation of 3-methoxyphenethylamine with acetic anhydride. This is a standard and high-yielding amidation reaction.

Protocol:

-

To a stirred solution of 3-methoxyphenethylamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or pyridine at 0 °C, add acetic anhydride (1.1 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N-(3-methoxyphenethyl)acetamide.[4]

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

Step 2: Bischler-Napieralski Cyclization to 7-Methoxy-1-methyl-3,4-dihydroisoquinoline

This key step involves the intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring. The use of a dehydrating agent like phosphorus oxychloride (POCl₃) is crucial.[5]

Protocol:

-

Dissolve N-(3-methoxyphenethyl)acetamide (1.0 eq.) in anhydrous toluene.

-

Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq.) dropwise to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a concentrated ammonium hydroxide solution to a pH of 9-10.

-

Extract the product with toluene or chloroform (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 7-methoxy-1-methyl-3,4-dihydroisoquinoline.[6]

Step 3: Dehydrogenation to 7-Methoxy-3-methylisoquinoline

Aromatization of the dihydroisoquinoline intermediate is readily achieved by catalytic dehydrogenation.

Protocol:

-

Dissolve the crude 7-methoxy-1-methyl-3,4-dihydroisoquinoline (1.0 eq.) in a high-boiling point solvent such as toluene or xylene.

-

Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

Heat the mixture to reflux and stir vigorously for 12-24 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 7-methoxy-3-methylisoquinoline.[7]

-

Purification can be achieved by column chromatography on silica gel.

Step 4: Demethylation to this compound

The final step is the cleavage of the aryl methyl ether to yield the desired phenol. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.[8]

Protocol:

-

Dissolve the 7-methoxy-3-methylisoquinoline (1.0 eq.) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to -78 °C (a dry ice/acetone bath).

-

Add a solution of boron tribromide (BBr₃, 1.5-2.0 eq.) in DCM dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of methanol, followed by water.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography or recrystallization.[9]

Purification and Characterization

Rigorous purification and characterization are essential to confirm the identity and purity of the synthesized this compound.

Purification

Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on TLC analysis. For the final polar product, a more polar solvent system like dichloromethane/methanol might be necessary.

-

Procedure: A slurry of silica gel in the initial mobile phase is packed into a glass column. The crude product, adsorbed onto a small amount of silica gel (dry loading), is carefully added to the top of the column. The mobile phase is then passed through the column, and fractions are collected and analyzed by TLC to isolate the pure compound.

Recrystallization:

-

This technique can be employed for the final purification of solid products. A suitable solvent or solvent mixture is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The crude solid is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly, inducing the formation of pure crystals.

Characterization

The structure of the synthesized this compound should be unequivocally confirmed by a combination of spectroscopic methods.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported; expected to be a solid at room temperature |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

-

δ 9.5-10.0 (s, 1H): Phenolic -OH proton.

-

δ 9.0-9.2 (s, 1H): H-1 proton of the isoquinoline ring.

-

δ 7.8-8.0 (d, 1H): H-5 proton.

-

δ 7.5-7.7 (s, 1H): H-4 proton.

-

δ 7.2-7.4 (dd, 1H): H-6 proton.

-

δ 7.0-7.2 (d, 1H): H-8 proton.

-

δ 2.5-2.7 (s, 3H): Methyl protons at C-3.

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):

-

δ 155-158: C-7 (carbon bearing the hydroxyl group).

-

δ 150-153: C-3 (carbon bearing the methyl group).

-

δ 142-145: C-1.

-

δ 135-138: C-8a (bridgehead carbon).

-

δ 128-131: C-5.

-

δ 120-123: C-4a (bridgehead carbon).

-

δ 118-121: C-4.

-

δ 115-118: C-6.

-

δ 108-111: C-8.

-

δ 20-23: C-methyl.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak at m/z = 159, corresponding to the molecular weight of this compound.

-

[M-1]⁺: A peak at m/z = 158, due to the loss of a hydrogen atom.

-

[M-28]⁺: A peak at m/z = 131, resulting from the loss of CO, a common fragmentation for phenols.

-

[M-CH₃]⁺: A peak at m/z = 144, corresponding to the loss of the methyl group.[10][11]

Caption: Plausible mass spectrometry fragmentation of this compound.

Potential Applications and Biological Significance

While specific biological studies on this compound are not widely reported, the broader class of hydroxyisoquinolines and their derivatives have demonstrated significant pharmacological potential.[1][12]

-

Antimicrobial Activity: Many isoquinoline alkaloids exhibit potent antibacterial and antifungal properties.[13] The presence of a hydroxyl group can enhance these activities by facilitating hydrogen bonding interactions with biological targets.

-

Anticancer Properties: Substituted isoquinolines have been investigated as potential anticancer agents, with mechanisms often involving the inhibition of key enzymes or intercalation with DNA.[2]

-

Enzyme Inhibition: The isoquinoline scaffold can be tailored to fit into the active sites of various enzymes, leading to their inhibition. This makes them attractive candidates for the development of targeted therapies.

-

Fluorescent Probes: The inherent fluorescence of some aromatic heterocyclic systems, including isoquinolines, can be exploited in the development of probes for biological imaging and sensing applications.

The synthesis of this compound opens the door to further derivatization and biological screening, potentially leading to the discovery of novel therapeutic agents.

Conclusion

This technical guide has outlined a comprehensive and plausible synthetic route for the preparation of this compound, a compound of interest for further research in medicinal chemistry. By leveraging the well-established Bischler-Napieralski reaction and subsequent modifications, this guide provides detailed, step-by-step protocols for its synthesis, purification, and characterization. The inclusion of predicted analytical data serves as a valuable reference for researchers undertaking this synthesis. The exploration of the potential biological activities of this and related compounds underscores the continued importance of the isoquinoline scaffold in the quest for new and effective therapeutic agents.

References

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. whitman.edu [whitman.edu]

- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. researchgate.net [researchgate.net]

- 10. scienceready.com.au [scienceready.com.au]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

An In-depth Technical Guide to 3-Methylisoquinolin-7-ol: Synthesis, Characterization, and Therapeutic Potential

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-Methylisoquinolin-7-ol is limited in publicly available scientific literature. This guide has been compiled by leveraging established principles of heterocyclic chemistry, spectroscopic data from closely related analogs, and a comprehensive understanding of the isoquinoline scaffold's role in medicinal chemistry. All proposed methodologies and predicted data should be experimentally validated.

Abstract

The isoquinoline core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant therapeutic value. This guide provides a detailed technical overview of this compound, a specific, under-explored derivative. While this molecule is not extensively documented, its structural features—a nucleophilic nitrogen, a phenolic hydroxyl group for hydrogen bonding, and a methyl group for potential steric interactions—make it a compound of significant interest for chemical biology and drug discovery. We present a plausible, robust synthetic route based on the Bischler-Napieralski reaction, detail the expected spectroscopic characteristics for its unambiguous identification, and explore its potential as a building block for novel kinase and phosphodiesterase (PDE) inhibitors. This document serves as a foundational resource to stimulate and guide future research into this promising molecule.

Compound Identification and Physicochemical Properties

Accurate identification is the bedrock of reproducible science. This compound is cataloged under a unique CAS number, ensuring its distinct identity in chemical databases and supplier catalogs. Its fundamental properties, predicted based on its structure, provide a baseline for experimental design.

| Identifier | Value | Source |

| CAS Number | 63485-73-4 | Chemical Abstracts Service |

| Molecular Formula | C₁₀H₉NO | N/A |

| Molecular Weight | 159.19 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| SMILES | Cc1cc2ccc(O)cc2cn1 | N/A |

| InChI Key | UWFGJQKHZPXWKV-UHFFFAOYSA-N | N/A |

| Predicted Melting Point | 252-255 °C | Publicly available data |

| Predicted Boiling Point | 330 °C | Publicly available data |

| Predicted LogP | ~1.8 - 2.2 | N/A |

| Hydrogen Bond Donors | 1 (Hydroxyl group) | N/A |

| Hydrogen Bond Acceptors | 2 (Nitrogen, Oxygen) | N/A |

Proposed Synthesis Pathway: A Bischler-Napieralski Approach

The causality for this strategic choice lies in the commercial availability of the starting materials and the reaction's reliability. The methoxy group serves as a protecting group for the ultimate phenol and, crucially, as an electron-donating group that activates the aromatic ring for the cyclization step. The final product is achieved by aromatization of the dihydroisoquinoline intermediate, a step often accomplished with a palladium catalyst.

Experimental Protocol: A Proposed 3-Step Synthesis

This protocol is a putative methodology derived from standard procedures for analogous compounds. Each step must be optimized and monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 1: N-Acetylation of 3-Methoxyphenethylamine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyphenethylamine (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).

-

Reaction Execution: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring for the consumption of the starting amine by TLC.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude N-(3-methoxyphenethyl)acetamide can be purified by column chromatography on silica gel.

Step 2: Bischler-Napieralski Cyclization

-

Reaction Setup: To the N-(3-methoxyphenethyl)acetamide (1.0 eq) in a flask, add a dehydrating/acidic reagent such as phosphoryl chloride (POCl₃) or Eaton's reagent (P₂O₅ in methanesulfonic acid).[1][2]

-

Reaction Execution: Heat the mixture, typically between 80-100 °C, for several hours. The reaction progress should be monitored carefully.

-

Workup: Cool the reaction mixture and cautiously quench by pouring it onto crushed ice. Basify the aqueous solution with a strong base (e.g., concentrated NaOH or NH₄OH) to a pH > 10.

-

Extraction and Purification: Extract the product, 7-methoxy-3-methyl-3,4-dihydroisoquinoline, with an organic solvent like DCM or ethyl acetate. Combine the organic layers, dry, and concentrate. The crude product should be purified via column chromatography.

Step 3: Aromatization and Demethylation

-

Aromatization: Dissolve the dihydroisoquinoline intermediate (1.0 eq) in a high-boiling solvent like toluene or xylene. Add a dehydrogenation catalyst, such as 10% Palladium on Carbon (Pd/C). Heat the mixture to reflux for 12-24 hours. After cooling, filter the catalyst through Celite and concentrate the filtrate.

-

Demethylation: Dissolve the resulting 7-methoxy-3-methylisoquinoline in anhydrous DCM and cool to 0 °C. Add a strong Lewis acid, such as boron tribromide (BBr₃, ~1.5 eq), dropwise. Stir the reaction at room temperature until complete, as monitored by TLC.

-

Final Workup and Purification: Carefully quench the reaction with methanol, followed by water. Extract the final product, this compound, into an appropriate organic solvent. Purify by column chromatography or recrystallization to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

Unambiguous structural confirmation is paramount. While experimental spectra for this compound are not published, we can predict the key signals based on the known spectra of 3-methylisoquinoline and the predictable electronic effects of the C7-hydroxyl group.

¹H NMR (Proton NMR):

-

Aromatic Protons: The isoquinoline core will display a series of doublets and singlets in the aromatic region (δ 7.0-9.0 ppm). The proton at C1, adjacent to the nitrogen, is expected to be the most deshielded. The hydroxyl group at C7 will cause a slight upfield shift for adjacent protons (H6, H8) compared to the unsubstituted parent molecule.

-

Methyl Protons: A sharp singlet corresponding to the three methyl protons at C3 is expected around δ 2.5-2.7 ppm.

-

Hydroxyl Proton: A broad singlet for the phenolic -OH group, the chemical shift of which will be highly dependent on solvent and concentration (typically δ 5.0-10.0 ppm).

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Approximately 10 distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group (C7) will be significantly shifted downfield due to the oxygen's electronegativity. Carbons C1 and C3 will also be clearly identifiable.

-

Methyl Carbon: A signal in the aliphatic region (δ 15-25 ppm) corresponding to the C3-methyl group.

Mass Spectrometry (MS):

-

Molecular Ion: In an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum, the primary peak of interest will be the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ at m/z 159.19 and 160.19, respectively.

-

Fragmentation: Key fragmentation patterns would likely involve the loss of CO (from the phenolic ring) or cleavage of the methyl group.

Applications in Drug Development: A Scaffold of Potential

The true value of a molecule lies in its function. While this compound has not been explicitly cited as a bioactive agent, its core structure is a well-established pharmacophore. Many isoquinoline derivatives are known to interact with critical biological targets, suggesting a clear path for future investigation of this compound.

a) Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer. The isoquinoline scaffold is present in numerous kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP. It is plausible that this compound could serve as a foundational scaffold for developing inhibitors against kinases implicated in oncogenic pathways.

b) Phosphodiesterase (PDE) Inhibition: Phosphodiesterases are enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP), which are key second messengers. PDE inhibitors have therapeutic applications in cardiovascular diseases, inflammation, and erectile dysfunction. The isoquinoline core is found in several classes of PDE inhibitors. The structure of this compound provides key features—a planar aromatic system and hydrogen-bonding groups—that could be exploited for potent and selective PDE inhibition.

Caption: Potential therapeutic applications based on the isoquinoline scaffold.

Conclusion and Future Directions

This compound represents an intriguing yet under-explored molecule within the pharmacologically rich isoquinoline family. This guide provides a robust, scientifically-grounded framework for its synthesis and characterization based on established chemical principles. The proposed synthetic routes offer a clear starting point for its preparation, which will enable the experimental validation of its predicted properties and a thorough investigation of its biological activities. The well-documented success of related isoquinoline derivatives, particularly as kinase and PDE inhibitors, strongly suggests that this compound is a valuable building block for the development of novel therapeutic agents. Future research should focus on executing the proposed synthesis, confirming the compound's structure via modern spectroscopic methods, and screening it against relevant biological targets to unlock its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 3-Methylisoquinolin-7-ol in different solvents

An In-depth Technical Guide to the Solubility of 3-Methylisoquinolin-7-ol

Executive Summary

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry. Recognizing the scarcity of direct experimental data for this specific molecule, this document synthesizes information from structurally analogous isoquinoline derivatives to predict its physicochemical properties and anticipated solubility profile.[1][2][3][4] A detailed, field-proven protocol for experimental solubility determination using the gold-standard shake-flask method is provided, complete with guidelines for data analysis and interpretation.[5][6] This guide is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical methodologies required to characterize this promising compound for preclinical evaluation.

Introduction: The Importance of Isoquinolines and Solubility

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with significant biological activity, particularly in pharmacology.[1][2] Derivatives of isoquinoline are explored for their potential as therapeutic agents in oncology, neurology, and infectious diseases. This compound, a specific derivative, combines the basic nitrogenous ring system with a phenolic hydroxyl group and a methyl substituent, creating a unique profile of chemical properties.

In the landscape of drug discovery and development, solubility is a critical, non-negotiable parameter.[7] It profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[5][7][8] Poor aqueous solubility is a primary driver of costly late-stage failures in the pharmaceutical pipeline. Therefore, an early and accurate assessment of a compound's solubility in various solvent systems is paramount for informed lead optimization and formulation development.[8]

Predicted Physicochemical Properties of this compound

While direct experimental data for this compound is not widely published, we can infer its key physicochemical properties by analyzing its structure and data from close analogs, such as 3-aminoisoquinolin-7-ol.[4] These properties are the primary determinants of solubility behavior.

| Property | Predicted Value | Rationale & Impact on Solubility |

| Molecular Formula | C₁₀H₉NO | - |

| Molecular Weight | 159.19 g/mol | Low molecular weight generally favors good solubility. |

| pKa (most acidic) | ~9.5 - 10.5 | Attributed to the phenolic hydroxyl group. Above this pH, the compound will deprotonate to form a more water-soluble phenoxide anion. |

| pKa (most basic) | ~4.5 - 5.5 | Attributed to the pyridine ring nitrogen.[9] Below this pH, the nitrogen will protonate to form a more water-soluble cationic salt. |

| Predicted LogP | ~1.5 - 2.0 | This value suggests a balance between lipophilicity and hydrophilicity. It indicates a preference for organic environments but suggests that aqueous solubility, especially at favorable pH, is achievable.[2] |

| Hydrogen Bond Donors | 1 (Hydroxyl group) | The -OH group can donate a hydrogen bond, improving solubility in protic solvents like water and alcohols.[5] |

| Hydrogen Bond Acceptors | 2 (Nitrogen and Oxygen) | The ring nitrogen and hydroxyl oxygen can accept hydrogen bonds, further promoting interaction with protic solvents. |

The amphoteric nature of this compound, possessing both a weakly acidic hydroxyl group and a weakly basic nitrogen atom, is the most critical feature governing its aqueous solubility, making it highly pH-dependent.

Anticipated Solubility Profile: A Logical Framework

Based on the physicochemical properties, we can construct a logical framework for the expected solubility of this compound across different solvent classes.

Caption: Predicted solubility based on molecular properties.

-

Aqueous Buffers (e.g., PBS): Solubility is expected to be lowest around the isoelectric point and increase significantly at pH values approximately 2 units below the basic pKa (forming a soluble salt) and 2 units above the acidic pKa (forming a soluble phenoxide).[6]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is anticipated due to the molecule's ability to both donate and accept hydrogen bonds, interacting favorably with the solvent.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected. While these solvents cannot donate hydrogen bonds, the compound's polarity and aromatic nature will allow for strong dipole-dipole interactions. Isoquinoline itself is readily soluble in such solvents.[1][2]

-

Non-Polar Solvents (e.g., Chloroform, Toluene): Low to moderate solubility is predicted. The aromatic isoquinoline core provides some lipophilic character, but the polar hydroxyl group will limit solubility in highly non-polar environments.[2][3]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The Shake-Flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[5][6] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Apparatus and Reagents

-

Apparatus: Analytical balance, scintillation vials or glass tubes with screw caps, orbital shaker with temperature control, centrifuge, calibrated pipettes, HPLC system with UV detector, syringe filters (0.22 µm, PTFE or other compatible material).

-

Compound: Pure this compound (purity >98% confirmed by analysis).

-

Solvents: A representative panel should be tested, including:

-

pH 7.4 Phosphate-Buffered Saline (PBS)

-

pH 2.0 HCl Buffer

-

pH 10.0 Carbonate Buffer

-

Ethanol

-

Dimethyl Sulfoxide (DMSO)

-

Acetonitrile

-

Experimental Workflow Diagram

Caption: Shake-Flask method workflow for solubility.

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg, accurately weighed) to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[5][6]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each chosen solvent to the respective vials.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker. Equilibrate at a controlled temperature (typically 25°C for physicochemical characterization or 37°C for biopharmaceutical relevance) for a sufficient duration.[10] A period of 24 to 48 hours is standard to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for 30 minutes to permit large particles to settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Causality Check: This step is critical. Disturbing the solid pellet will invalidate the result. Use a fresh pipette tip for each vial.

-

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Trustworthiness Check: The first few drops from the filter should be discarded to prevent errors from compound adsorption to the filter material.

-

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. Determine the concentration of this compound by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

Data Presentation and Interpretation

All quantitative solubility data should be organized into a clear, structured table for easy comparison.

Table 1: Experimental Solubility of this compound at 25°C

| Solvent System | Replicates (µg/mL) | Mean Solubility (µg/mL) | Mean Solubility (mM) | Qualitative Descriptor |

| pH 2.0 HCl Buffer | e.g., 1520, 1550, 1535 | 1535 | 9.64 | Soluble |

| pH 7.4 PBS | e.g., 45, 51, 48 | 48 | 0.30 | Sparingly Soluble |

| pH 10.0 Carb. Buffer | e.g., 980, 1010, 995 | 995 | 6.25 | Soluble |

| Ethanol | e.g., >20000 | >20000 | >125.6 | Freely Soluble |

| DMSO | e.g., >50000 | >50000 | >314.1 | Very Soluble |

Interpretation:

-

The results should be analyzed in the context of the Biopharmaceutical Classification System (BCS), where high solubility is defined as the highest single therapeutic dose being soluble in ≤250 mL of aqueous media over the pH range of 1-6.8.[8]

-

High solubility in organic solvents like DMSO is expected and useful for stock solution preparation in biological assays.

-

The pH-dependent aqueous solubility will directly inform formulation strategies. For oral administration, the low solubility at neutral pH may present a bioavailability challenge, potentially requiring formulation approaches such as salt formation or amorphous solid dispersions.

Conclusion

While direct published solubility data for this compound is limited, a robust scientific understanding can be built from its molecular structure and the behavior of analogous compounds. Its predicted amphoteric nature suggests a highly pH-dependent aqueous solubility profile, a critical consideration for any drug development program. The detailed shake-flask protocol provided in this guide offers a reliable, self-validating system for obtaining the precise thermodynamic solubility data required for informed decision-making. Accurate characterization of this fundamental property is the first step toward unlocking the full therapeutic potential of this and other novel isoquinoline derivatives.

References

- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. rheolution.com [rheolution.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. Isoquinoline - Wikipedia [en.wikipedia.org]

- 10. solubility experimental methods.pptx [slideshare.net]

Methodological & Application

Application Notes and Protocols for the Investigation of 3-Methylisoquinolin-7-ol in Cell Culture Studies

Introduction: Unveiling the Potential of a Novel Isoquinoline Derivative

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3][4] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[2][5][6][7] 3-Methylisoquinolin-7-ol is a distinct member of this family, characterized by a methyl group at the 3-position and a hydroxyl group at the 7-position of the isoquinoline ring. While the specific biological functions of this particular derivative remain largely unexplored, its structural features suggest it as a compelling candidate for investigation in drug discovery and cell biology research.

This guide provides a comprehensive framework for researchers to initiate studies with this compound. It outlines its chemical properties, postulates potential mechanisms of action based on the activities of related isoquinoline compounds, and offers detailed protocols for its preparation and initial evaluation in cell culture, with a focus on determining its cytotoxic profile.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings.

| Property | Value | Source |

| CAS Number | 63485-73-4 | N/A |

| Molecular Formula | C₁₀H₉NO | N/A |

| Molecular Weight | 159.18 g/mol | N/A |

| Appearance | Likely a solid (based on related compounds) | N/A |

| Solubility | Expected to have low solubility in water and be soluble in organic solvents like DMSO and ethanol. | Inferred |

| Storage | Store in a cool, dry, and dark place. | General practice |

Potential Mechanisms of Action: An Evidence-Based Postulation

Given the nascent stage of research on this compound, its precise mechanism of action is yet to be elucidated. However, by examining the extensive literature on isoquinoline derivatives, we can hypothesize several potential signaling pathways and molecular targets that may be modulated by this compound. Isoquinoline derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and neurodegenerative diseases.[8][9][10]

One prominent mechanism of action for many anticancer isoquinoline compounds is the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair.[2][11] Another potential avenue of investigation is the inhibition of protein kinases, such as HER2, which are often dysregulated in cancer.[12] Furthermore, some isoquinoline alkaloids have demonstrated neuroprotective effects by modulating neurotransmitter systems or acting as acetylcholinesterase inhibitors.[6][10]

Caption: Postulated signaling pathways for this compound.

Protocols for Cell-Based Assays

The following protocols provide a starting point for investigating the biological effects of this compound in a cell culture setting. It is imperative to adapt these protocols based on the specific cell line and experimental objectives.

Preparation of Stock Solutions

The preparation of a high-quality, sterile stock solution is a critical first step for reproducible results. Due to the predicted low aqueous solubility of isoquinoline derivatives, an organic solvent is recommended for the initial stock.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile filter (0.22 µm)

Procedure:

-

Safety First: Handle this compound powder in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Weighing: Accurately weigh a precise amount of this compound powder.

-

Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). The final concentration should be chosen based on the desired working concentrations for your experiments.

-

Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube. This step is crucial to prevent contamination of your cell cultures.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[13] Always include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the test compound) in your experiments.

Determination of Half-Maximal Inhibitory Concentration (IC₅₀) using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[14][15][16][17][18] This protocol will guide you in determining the IC₅₀ value of this compound, which represents the concentration at which the compound inhibits cell viability by 50%.

Materials:

-

Adherent cells of interest (e.g., a cancer cell line)

-

Complete cell culture medium

-

96-well flat-bottom cell culture plates

-

This compound stock solution (in DMSO)

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count your cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the time of treatment.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the this compound stock solution in complete cell culture medium. A common starting range is from 0.1 µM to 100 µM.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

-

Include a "vehicle control" (medium with the same concentration of DMSO as the highest test concentration) and a "no-treatment control" (cells in medium only).

-

Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well.

-

Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Caption: Experimental workflow for IC₅₀ determination.

Troubleshooting

-

Low signal or high background in MTT assay: This could be due to suboptimal cell seeding density, contamination, or issues with the MTT reagent or solubilization solution.

-

Inconsistent results: Ensure accurate pipetting, proper mixing of solutions, and consistent incubation times.

-

Compound precipitation: If the compound precipitates in the culture medium, try preparing a lower concentration stock solution or using a different solvent system (though DMSO is generally preferred).

Conclusion

This compound presents an exciting opportunity for the discovery of novel bioactive compounds. The protocols and information provided in this guide are intended to serve as a robust starting point for researchers to explore its potential in various cell-based models. As with any scientific investigation, careful experimental design, meticulous execution, and thorough data analysis are paramount to uncovering the true biological significance of this intriguing isoquinoline derivative.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes | PLOS One [journals.plos.org]

- 14. clyte.tech [clyte.tech]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

An Investigator's Guide to Isoquinoline-Based Fluorophores: Characterization and Application of 3-Methylisoquinolin-7-ol in Fluorescence Microscopy

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization and application of novel isoquinoline derivatives, using 3-Methylisoquinolin-7-ol as a primary example, for fluorescence microscopy. Recognizing that many novel heterocyclic compounds are potential but uncharacterized fluorophores, this guide provides a systematic framework for their evaluation, from fundamental photophysical measurements to detailed cellular imaging protocols.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds.[1][2] Beyond their therapeutic potential, these nitrogen-containing heterocycles often exhibit intrinsic fluorescence, a property that can be tuned by modifying their substitution patterns.[3][4] This opens the door to developing novel fluorescent probes for bioimaging. However, transitioning a novel compound from the bench to the microscope requires a rigorous, multi-step validation process. This guide will walk you through that process, explaining the causality behind each experimental choice to ensure scientific integrity and reproducible results.

Part 1: Foundational Characterization of a Novel Fluorescent Probe

Before a new compound can be used for cellular imaging, its fundamental photophysical properties must be thoroughly characterized. These properties dictate the design of any microscopy experiment, including the choice of light sources, filters, and detectors.

Key Photophysical Parameters

The utility of a fluorophore is defined by a set of key performance indicators. For a novel compound like this compound, these must be determined empirically.

| Parameter | Description & Significance in Microscopy | Exemplary Data (Hypothetical) |

| λ_abs (max) | The wavelength of light the molecule most efficiently absorbs. Determines the optimal laser line or excitation filter. | 350 nm |

| λ_em (max) | The wavelength of light the molecule most efficiently emits. Determines the optimal emission filter. | 450 nm |

| Stokes Shift | The difference between λ_abs (max) and λ_em (max). A larger Stokes shift (>30 nm) is desirable to minimize spectral overlap and improve signal-to-noise. | 100 nm |

| Molar Extinction Coefficient (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. Higher values indicate a brighter potential probe. | 15,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ_F) | The ratio of photons emitted to photons absorbed. This is a direct measure of fluorescence efficiency (0 to 1). A higher quantum yield is critical for a bright signal.[5] | 0.40 |

| Photostability | The resilience of the fluorophore to photobleaching upon exposure to excitation light. Higher photostability allows for longer imaging times and time-lapse experiments.[6] | Moderate |

| Solvatochromism | The change in spectral properties (especially emission) in response to solvent polarity. This can be exploited to probe specific cellular microenvironments. | Positive (red-shifts in polar solvents) |

Workflow for Photophysical Characterization

The following diagram outlines the essential workflow for characterizing a new potential fluorophore.

Workflow for characterizing a novel fluorophore.

Protocol 1: Basic Spectroscopic Characterization

This protocol describes how to determine the maximum absorption and emission wavelengths of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvents (e.g., DMSO, PBS pH 7.4, Ethanol)

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution: Prepare a 10 mM stock solution of this compound in high-purity DMSO.

-

Working Solution: Prepare a 10 µM working solution in the desired solvent (e.g., PBS). Rationale: This concentration is typically sufficient for a strong signal without causing inner filter effects.

-

Absorption Spectrum: a. Use the solvent as a blank to zero the spectrophotometer. b. Scan the absorbance of the working solution from 250 nm to 500 nm. c. Identify the wavelength of maximum absorbance (λ_abs max).

-

Emission Spectrum: a. Set the fluorometer's excitation wavelength to the determined λ_abs max. b. Scan the emission spectrum from (λ_abs max + 10 nm) to 700 nm. c. Identify the wavelength of maximum fluorescence emission (λ_em max).

-

Analysis: Calculate the Stokes Shift (λ_em max - λ_abs max). A larger shift is generally better for microscopy applications.

Part 2: Cellular Imaging Applications and Protocols

Once the photophysical properties are known, the probe can be tested in a biological context. The primary goals are to assess its biocompatibility, cell permeability, and staining pattern.

Pre-imaging Validation: Cytotoxicity and Concentration

It is crucial to use a probe at a concentration that provides a bright signal without inducing cellular stress or death. An MTT assay is a standard method to determine the concentration range over which the compound is non-toxic.[7]

Protocol 2: MTT Cytotoxicity Assay

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)[8]

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate for a period relevant to your planned imaging experiment (e.g., 24 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Rationale: Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select a working concentration for imaging that shows >90% cell viability.

Cellular Application Workflow

This diagram illustrates the decision-making process for applying a newly characterized probe in cell-based assays.

References

- 1. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantum Yield for Production of CH3NC in the Photolysis of CH3NCS [pubmed.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 3-Methylisoquinolin-7-ol

Application Note

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Methylisoquinolin-7-ol. As a key heterocyclic building block in pharmaceutical and agrochemical research, a validated analytical method is crucial for purity assessment, quality control, and stability studies. The described method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection, providing excellent peak shape and resolution. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[1][2]

Introduction and Method Rationale

This compound is a heterocyclic organic compound with significant potential as a precursor for bioactive molecules. Its structure, featuring a methyl-substituted isoquinoline core and a hydroxyl group, necessitates a well-controlled analytical method to ensure its quality and purity in research and development settings. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high sensitivity, resolution, and reproducibility.[3]

The development of this method was guided by the physicochemical properties of the analyte.

-

Choice of RP-HPLC: this compound possesses both non-polar (aromatic rings) and polar (hydroxyl and nitrogen groups) characteristics, making it an ideal candidate for reversed-phase chromatography, the most widely used mode in HPLC.[4]

-

Stationary Phase Selection: A C18 column was selected as the primary stationary phase. This provides a strong hydrophobic interaction mechanism, which is effective for retaining aromatic compounds.[5][6]

-

Mobile Phase pH Control: The isoquinoline nitrogen is basic, while the hydroxyl group is weakly acidic. Controlling the mobile phase pH is the most critical parameter for achieving reproducible retention and symmetrical peak shape.[7] By setting the mobile phase pH to an acidic value (e.g., 3.0), the isoquinoline nitrogen is protonated, suppressing undesirable interactions with residual silanols on the stationary phase and ensuring a single, stable ionic form.[8]

-

Detector Selection: The aromatic nature of the isoquinoline ring system imparts strong UV absorbance, making a Photodiode Array (PDA) detector an excellent choice for sensitive detection and peak purity analysis.

Analyte Properties and Method Development Logic

Understanding the analyte's properties is foundational to logical method development. The key characteristics of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value/Characteristic | Source | Rationale for HPLC Method |

| CAS Number | 63485-73-4 | [9] | Unique identifier for the analyte. |